molecular formula C7H3FIN3O2 B3196547 4-Fluoro-3-iodo-7-nitro-1H-indazole CAS No. 1000343-07-6

4-Fluoro-3-iodo-7-nitro-1H-indazole

Cat. No.: B3196547
CAS No.: 1000343-07-6
M. Wt: 307.02 g/mol
InChI Key: YJYHFSNDHSMGLV-UHFFFAOYSA-N
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Description

4-Fluoro-3-iodo-7-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The presence of fluorine, iodine, and nitro groups in the compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-iodo-7-nitro-1H-indazole typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of 4-fluoro-1H-indazole, followed by iodination. The nitration can be carried out using nitric acid and sulfuric acid under controlled temperatures. The iodination step often involves the use of iodine and a suitable oxidizing agent like hydrogen peroxide or sodium hypochlorite.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to improve yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-iodo-7-nitro-1H-indazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium tert-butoxide, or organolithium compounds can be used.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 4-fluoro-3-iodo-7-amino-1H-indazole, while substitution reactions can yield a variety of derivatives depending on the substituent introduced.

Scientific Research Applications

4-Fluoro-3-iodo-7-nitro-1H-indazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer, antiviral, and anti-inflammatory drugs.

    Biological Studies: The compound can be used to study the effects of fluorine, iodine, and nitro groups on biological activity and molecular interactions.

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

    Chemical Biology: The compound can serve as a probe to investigate biological pathways and molecular targets.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-iodo-7-nitro-1H-indazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of fluorine can enhance binding affinity and metabolic stability, while the nitro group can participate in redox reactions. The iodine atom can facilitate the formation of covalent bonds with target proteins, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-3-iodo-1H-indazole: Lacks the nitro group, which may result in different biological activities and reactivity.

    3-Iodo-7-nitro-1H-indazole: Lacks the fluorine atom, which can affect its binding affinity and metabolic stability.

    4-Fluoro-7-nitro-1H-indazole: Lacks the iodine atom, which can influence its ability to form covalent bonds with target proteins.

Uniqueness

4-Fluoro-3-iodo-7-nitro-1H-indazole is unique due to the combination of fluorine, iodine, and nitro groups, which confer distinct chemical and biological properties. The presence of these functional groups allows for versatile chemical modifications and enhances the compound’s potential as a pharmacophore in drug discovery.

Properties

IUPAC Name

4-fluoro-3-iodo-7-nitro-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3FIN3O2/c8-3-1-2-4(12(13)14)6-5(3)7(9)11-10-6/h1-2H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYHFSNDHSMGLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NNC(=C2C(=C1)F)I)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3FIN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001293189
Record name 4-Fluoro-3-iodo-7-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001293189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000343-07-6
Record name 4-Fluoro-3-iodo-7-nitro-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000343-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-3-iodo-7-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001293189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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